molecular formula C23H27N3OS B2522129 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 955637-17-9

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2522129
CAS No.: 955637-17-9
M. Wt: 393.55
InChI Key: OKWPXXDZZDXRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one features a benzothiazole core substituted with an isopropyl group at the 4-position, linked to a piperazine ring and a propan-1-one moiety bearing a phenyl group.

Properties

IUPAC Name

3-phenyl-1-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-17(2)19-9-6-10-20-22(19)24-23(28-20)26-15-13-25(14-16-26)21(27)12-11-18-7-4-3-5-8-18/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWPXXDZZDXRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one typically involves multi-step procedures. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time . Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols. Substitution reactions can introduce various functional groups into the benzothiazole or piperazine rings .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the structural features of the compound enhance its antimicrobial efficacy, making it a candidate for further development in treating infections.

Pain Management

The compound has been investigated for its potential role in pain management, particularly in conditions such as neuropathic pain. Studies suggest that it may modulate pain pathways through interactions with specific receptors involved in pain signaling.

Metabolic Disorders

Recent research highlights the potential applications of this compound in managing metabolic disorders such as obesity and diabetes. The compound may influence metabolic pathways, reducing hyperphagia and improving glucose metabolism.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiazole derivatives, compounds structurally similar to this compound demonstrated significant activity against resistant strains of bacteria. The study utilized standard microbiological methods to assess efficacy, revealing promising results for further exploration in clinical settings.

Case Study 2: Pain Modulation

Another study focused on the analgesic effects of this compound in animal models of neuropathic pain. Results indicated a marked reduction in pain behaviors, suggesting that the compound may serve as a novel analgesic agent by targeting specific pain pathways.

Mechanism of Action

The mechanism of action of 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three classes of analogs: urea-linked benzothiazole-piperazine derivatives , thiazole/piperazine hybrids , and propan-1-one-based derivatives . Key distinctions include:

Compound Class Example (ID/Reference) Substituents/Modifications Molecular Weight Yield (%) Key Differences vs. Target Compound
Urea-linked benzothiazole derivatives 1f Urea bridge, trifluoromethylphenyl 667.9 g/mol 70.7 Urea group instead of propan-1-one; higher polarity
Piperazine-thiazole hybrids 11a Hydrazinyl-oxoethyl, 3-fluorophenyl 484.2 g/mol 85.1 Hydrazine moiety; absence of benzothiazole
Propan-1-one derivatives 941909-05-3 6-Fluorobenzo[d]thiazole, 4-methoxyphenylthio 431.6 g/mol N/A Methoxyphenylthio substituent; no isopropyl
Spirocyclic analogs Compound 13 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione N/A N/A Spirocyclic core; unrelated backbone
Key Observations:
  • Urea vs. Propan-1-one Linkage : Urea derivatives (e.g., 1f, 11a–o) exhibit higher polarity due to hydrogen-bonding capacity, whereas the target compound’s propan-1-one group may enhance metabolic stability .
  • Piperazine Flexibility : All analogs retain the piperazine ring, a common feature in CNS-targeting drugs, suggesting possible neuropharmacological activity .

Pharmacological Implications

  • Urea Derivatives : Compounds like 3d and 4a (ESI-MS m/z 788.3–822.0) show activity in kinase inhibition assays, attributed to urea’s hydrogen-bonding with ATP-binding pockets . The target compound’s ketone group may reduce such interactions but improve pharmacokinetics.
  • Thiazole-Piperazine Hybrids : Derivatives in and exhibit fungicidal (patent EP 2024 ) or antimicrobial activity, suggesting the target compound could share similar applications.

Biological Activity

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic compound notable for its unique structural features, including a piperazine ring, a benzothiazole moiety, and a phenylpropanone group. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications such as anti-inflammatory, analgesic, and neuroprotective effects.

Structural Characteristics

The molecular formula of the compound is C20H25N3OSC_{20}H_{25}N_{3}OS, with a molecular weight of approximately 383.5 g/mol. Its structure can be broken down into key components that contribute to its biological activity:

ComponentDescription
Piperazine Ring A six-membered ring containing two nitrogen atoms, known for enhancing pharmacological properties.
Benzothiazole Moiety A bicyclic structure that often exhibits antimicrobial and anti-cancer properties.
Phenylpropanone Group Contributes to the compound's lipophilicity and potential interactions with biological targets.

Potential Therapeutic Applications

Research indicates that the compound may possess several therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : The structural features of the compound imply potential efficacy in pain management, particularly in conditions like arthritis.
  • Neuroprotective Activity : The compound has been evaluated for its neuroprotective effects in various in vitro models of neurodegeneration.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Calcium Channel Modulation : It may interact with voltage-gated calcium channels (VGCC), which are critical in neurotransmitter release and neuronal excitability.
  • Cytokine Regulation : The compound potentially modulates the expression of cytokines involved in inflammatory responses.

In Vitro Studies

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that the compound exhibited significant cytotoxicity at higher concentrations (30 μM), suggesting a dose-dependent effect on cell viability . This indicates that while it may have therapeutic potential, careful consideration of dosing is necessary to avoid toxicity.

Animal Models

In animal models, particularly involving inflammatory conditions, the compound showed promise in reducing symptoms associated with autoimmune diseases. For instance, it was effective in reducing inflammation and pain in mouse models of rheumatoid arthritis .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from similar compounds:

Compound NameKey FeaturesBiological Activity
4-Dibenzo[b,f][1,4]thiazepinContains thiazepine structureNeuroprotective
(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)Indole derivativeAnticancer

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one, and what key reaction conditions are required?

The synthesis typically involves multi-step procedures, starting with the formation of the benzo[d]thiazole core followed by coupling with the piperazine and propan-1-one moieties. Key steps include:

  • Condensation reactions using organic solvents like toluene or ethanol under reflux conditions.
  • Catalysts (e.g., acids or bases) to facilitate nucleophilic substitutions or cyclization.
  • Temperature control (e.g., reflux at 80–110°C) to optimize intermediate stability and reaction yields .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR spectroscopy is critical for confirming the connectivity of the benzo[d]thiazole, piperazine, and propan-1-one groups. For example, aromatic protons in the benzo[d]thiazole ring appear as distinct multiplets in δ 7.2–8.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight and elemental composition (e.g., C₂₃H₂₆N₃O₂S requires [M+H]⁺ = 408.1745) .

Q. What are the documented biological activities associated with the core structural motifs (benzo[d]thiazole, piperazine, propan-1-one) in this compound?

  • Benzo[d]thiazole derivatives exhibit antimicrobial and antiviral properties due to their ability to intercalate with DNA or inhibit viral proteases.
  • Piperazine moieties enhance solubility and modulate receptor binding (e.g., serotonin or dopamine receptors).
  • Propan-1-one groups contribute to metabolic stability by resisting oxidative degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with varying substituents on the piperazine or benzo[d]thiazole moieties?

  • Inert atmospheres (e.g., nitrogen) prevent oxidation of sensitive intermediates like thiols or amines.
  • Catalyst screening (e.g., Pd/C for coupling reactions) improves regioselectivity.
  • Solvent optimization (e.g., DMF for polar intermediates) enhances solubility and reaction efficiency .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?

  • Dose-response profiling across multiple assays (e.g., enzyme inhibition vs. cell-based assays) clarifies potency discrepancies.
  • Metabolite analysis (via LC-MS) identifies active or inhibitory byproducts that may skew results.
  • Structural analogs with modified substituents (e.g., replacing isopropyl with methyl groups) can isolate functional group contributions .

Q. How does the presence of the isopropyl group on the benzo[d]thiazole ring influence the compound's physicochemical properties and target binding affinity?

  • Lipophilicity : The isopropyl group increases logP by ~0.5 units, enhancing membrane permeability.
  • Steric effects : Bulkier substituents may reduce binding to flat enzymatic pockets (e.g., kinases) but improve selectivity for hydrophobic cavities (e.g., GPCRs).
  • Metabolic stability : Isopropyl groups resist cytochrome P450 oxidation compared to linear alkyl chains .

Q. How can researchers design controlled experiments to differentiate between the compound's direct pharmacological effects and metabolic byproduct interactions?

  • Isotopic labeling (e.g., ¹⁴C at the propan-1-one carbonyl) tracks parent compound vs. metabolites in pharmacokinetic studies.
  • Knockout models (e.g., CYP450-deficient cell lines) identify enzymes responsible for metabolic activation or detoxification.
  • Time-resolved activity assays distinguish immediate target engagement from delayed metabolite effects .

Methodological Considerations

  • Data Interpretation : Cross-validate NMR and HRMS data with computational tools (e.g., ACD/Labs or MNova) to resolve overlapping signals or isotopic patterns .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization or HPLC with diode-array detection to track reaction progress and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.